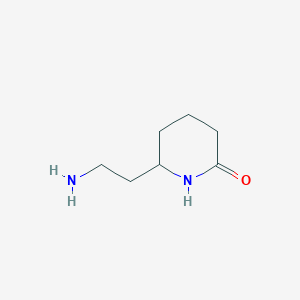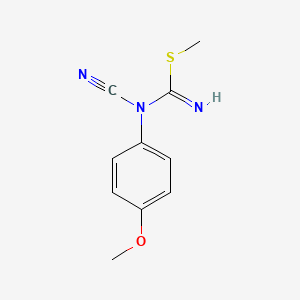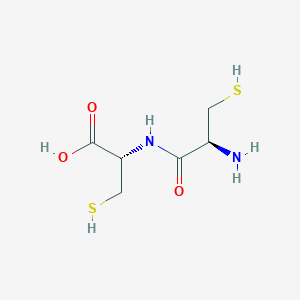
d-Cysteinyl-d-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Cysteinyl-d-cysteine is a dipeptide composed of two d-cysteine molecules linked by a peptide bond. Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. The d-form of cysteine is less common in nature compared to the l-form, but it has unique properties and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Cysteinyl-d-cysteine typically involves the coupling of two d-cysteine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
d-Cysteinyl-d-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfides, such as cystine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides like cystine.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether derivatives.
Applications De Recherche Scientifique
d-Cysteinyl-d-cysteine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in redox biology and as a component of antioxidant systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of d-Cysteinyl-d-cysteine involves its thiol groups, which can participate in redox reactions. These thiol groups can act as nucleophiles, forming disulfide bonds or undergoing oxidation-reduction cycles. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
l-Cysteinyl-l-cysteine: The l-form of the dipeptide, which is more common in nature.
Cystine: The oxidized form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.
Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.
Uniqueness
d-Cysteinyl-d-cysteine is unique due to its d-configuration, which imparts different biochemical properties compared to its l-counterpart. This uniqueness makes it valuable for specific research applications, particularly in studying the stereochemistry of biological molecules and their interactions.
Propriétés
Formule moléculaire |
C6H12N2O3S2 |
|---|---|
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
Clé InChI |
OABOXRPGTFRBFZ-QWWZWVQMSA-N |
SMILES isomérique |
C([C@H](C(=O)N[C@H](CS)C(=O)O)N)S |
SMILES canonique |
C(C(C(=O)NC(CS)C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


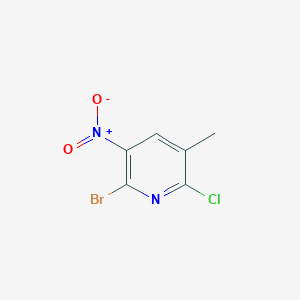
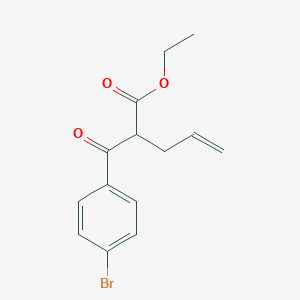
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
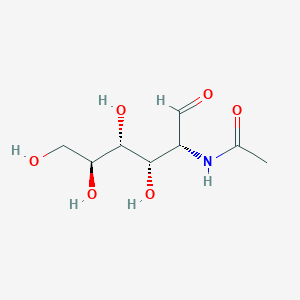
![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)

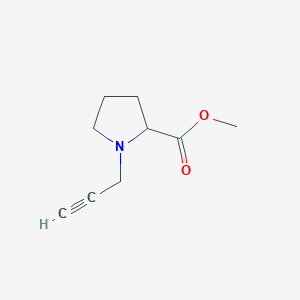
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

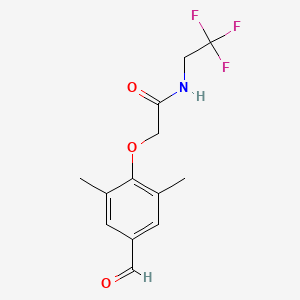
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
